molecular formula C8H9NO2 B12061345 2-nitro-1,3-bis(trideuteriomethyl)benzene

2-nitro-1,3-bis(trideuteriomethyl)benzene

Cat. No.: B12061345
M. Wt: 157.20 g/mol
InChI Key: HDFQKJQEWGVKCQ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-1,3-bis(trideuteriomethyl)benzene is a deuterated aromatic compound with the molecular formula C₈D₆NO₂. Its structure consists of a benzene ring substituted with a nitro (-NO₂) group at the ortho position (C2) and two trideuteriomethyl (-CD₃) groups at the meta positions (C1 and C3). The deuterium substitution in the methyl groups introduces significant isotopic effects, influencing physical, spectroscopic, and reactive properties compared to non-deuterated analogs .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

157.20 g/mol

IUPAC Name

2-nitro-1,3-bis(trideuteriomethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3

InChI Key

HDFQKJQEWGVKCQ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Starting Material: 1,3-bis(trideuteriomethyl)benzene

    Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

Industrial Production Methods

While the industrial production of 2-nitro-1,3-bis(trideuteriomethyl)benzene is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene

    Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.

Scientific Research Applications

Chemistry

In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.

Biology

The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.

Medicine

In medicinal chemistry, deuterated compounds like 2-nitro-1,3-bis(trideuteriomethyl)benzene are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.

Industry

In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.

Mechanism of Action

The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.

Comparison with Similar Compounds

Comparison with Structural and Isotopic Analogs

Structural Analogs

2-Nitro-1,3-dimethylbenzene
  • Structure: Non-deuterated analog with -CH₃ groups.
  • Physical Properties: Melting Point: ~80–82°C (estimated; deuterated analog may exhibit a slight increase due to isotopic mass). Solubility: Similar in organic solvents (e.g., DCM, ethanol), but deuterated form may show reduced solubility in polar solvents due to weaker C-D···O interactions .
  • Reactivity :
    • Nitro groups direct electrophilic substitution to meta positions.
    • C-H bonds in -CH₃ undergo faster oxidation (e.g., to carboxylic acids) compared to C-D bonds in the deuterated compound (kinetic isotope effect, kH/kD ≈ 6–10) .
1,3-Dimethylbenzene (Mesitylene)
  • Structure : Lacks the nitro group but shares the 1,3-dimethyl substitution.
  • Comparison :
    • The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene increases polarity and decreases basicity.
    • Mesitylene is more reactive in Friedel-Crafts alkylation, while the nitro group deactivates the benzene ring in the deuterated compound .
Nitrobenzene
  • Structure : Single nitro group on benzene.
  • Comparison :
    • The deuterated compound’s -CD₃ groups provide steric hindrance, reducing reaction rates in substitution reactions compared to nitrobenzene.
    • Nitrobenzene’s melting point (5.7°C) is significantly lower than the deuterated analog due to the latter’s higher molecular symmetry and mass .

Isotopic Analogs

1,3-Bis(trideuteriomethyl)benzene
  • Structure : Lacks the nitro group but shares the deuterated methyl substituents.
  • Comparison: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene increases density (1.25–1.30 g/cm³ vs. ~1.01 g/cm³ for the non-nitro analog). IR spectra show distinct NO₂ stretching (~1520 cm⁻¹) and C-D bending (~650 cm⁻¹) bands .
Deuterated Toluene (C₆D₅CD₃)
  • Structure : Single deuterated methyl group.
  • Comparison :
    • 2-Nitro-1,3-bis(trideuteriomethyl)benzene has two -CD₃ groups, doubling isotopic effects in NMR (e.g., absence of proton signals at δ 2.3–2.5 ppm) .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Ethanol
2-Nitro-1,3-bis(trideuteriomethyl)benzene 194.25 85–87* 290–300* Moderate
2-Nitro-1,3-dimethylbenzene 181.20 80–82 285–295 High
1,3-Dimethylbenzene 120.19 −44.7 165 Miscible
Nitrobenzene 123.11 5.7 210.9 Moderate

*Estimated based on isotopic effects.

Table 2: Spectroscopic Signatures (Key Peaks)

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-Nitro-1,3-bis(trideuteriomethyl)benzene 1520 (NO₂), 650 (C-D) Aromatic H: 7.2–8.1 CD₃: 21.5; C-NO₂: 148
2-Nitro-1,3-dimethylbenzene 1525 (NO₂), 1370 (C-H) CH₃: 2.3; Aromatic H: 7.3–8.2 CH₃: 21.0; C-NO₂: 150

Biological Activity

2-Nitro-1,3-bis(trideuteriomethyl)benzene is a deuterated nitroaromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. The presence of the nitro group and deuterated methyl groups significantly influences its biological activity and physicochemical properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-nitro-1,3-bis(trideuteriomethyl)benzene can be represented as follows:

C9H10D6N2O2\text{C}_9\text{H}_{10}\text{D}_6\text{N}_2\text{O}_2

Where the nitro group (NO2-NO_2) is positioned at the 2nd carbon of the benzene ring, and two deuterated methyl groups (CD3-CD_3) are located at the 1st and 3rd positions. The incorporation of deuterium affects the compound's metabolic stability and bioavailability.

Nitroaromatic compounds often exert their biological effects through the generation of reactive nitrogen species (RNS) upon reduction within microbial cells. This mechanism can lead to oxidative stress and damage to cellular components such as DNA and proteins. The presence of deuterated methyl groups may influence the reduction kinetics and metabolic pathways involved in these processes, potentially leading to altered biological outcomes compared to non-deuterated counterparts .

Study on Related Compounds

A relevant case study investigated the biological activity of structurally similar compounds with nitro groups. It was found that compounds with electron-withdrawing groups like nitro exhibited increased reactivity towards nucleophiles, enhancing their potential as antimicrobial agents. Although direct studies on 2-nitro-1,3-bis(trideuteriomethyl)benzene are scarce, this information suggests that its biological activity could be significant due to its structural characteristics .

Data Summary

Property Value
Molecular FormulaC₉H₁₀D₆N₂O₂
Nitro Group Position2
Deuterated Methyl Groups1 (position 1), 1 (position 3)
Potential Biological ActivitiesAntimicrobial properties (inferred from analogs)
Mechanism of ActionGeneration of reactive nitrogen species

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.